molecular formula C13H18O2S B2368211 Ethyl 4-(3-methylphenyl)sulfanylbutanoate CAS No. 1779128-35-6

Ethyl 4-(3-methylphenyl)sulfanylbutanoate

Cat. No. B2368211
CAS RN: 1779128-35-6
M. Wt: 238.35
InChI Key: ZLCXGXWNMOTVRN-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methylphenyl)sulfanylbutanoate is a chemical compound with the molecular formula C13H18O2S . It is used in various chemical reactions and has a molecular weight of 238.34582 .


Synthesis Analysis

The synthesis of Ethyl 4-(3-methylphenyl)sulfanylbutanoate can be achieved from Ethyl 4-bromobutyrate and p-Toluenethiol . The reaction involves the use of anhydrous potassium carbonate in acetonitrile under reflux conditions . The mixture is then extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried with anhydrous MgSO4, filtered, and concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-methylphenyl)sulfanylbutanoate is based on its molecular formula, C13H18O2S . The structure is generated from information available in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(3-methylphenyl)sulfanylbutanoate include its molecular weight, which is 238.34582 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the sources.

Safety and Hazards

While specific safety and hazard information for Ethyl 4-(3-methylphenyl)sulfanylbutanoate is not available, similar compounds are known to pose risks. For instance, Ethyl 4-(4-methylphenyl)sulfanylbutanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(3-methylphenyl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-3-15-13(14)8-5-9-16-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCXGXWNMOTVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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